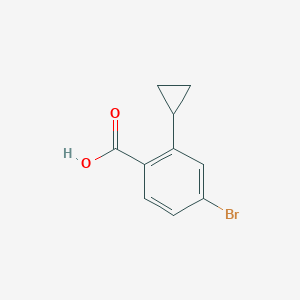

4-Bromo-2-cyclopropylbenzoic acid

Description

4-Bromo-2-cyclopropylbenzoic acid is a brominated benzoic acid derivative substituted with a cyclopropyl group at the 2-position. Following IUPAC nomenclature rules , the numbering prioritizes the carboxylic acid group (-COOH) at position 1, with bromine at position 4 and the cyclopropyl moiety at position 2. These analogs vary in substituents (e.g., hydroxyl, methyl, chloro, or mercapto groups) and exhibit distinct physicochemical, biological, and safety profiles, as discussed below.

Properties

IUPAC Name |

4-bromo-2-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-4-8(10(12)13)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQPJKBACPMXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Cyclopropylbenzoic Acid Derivatives

A direct approach involves brominating 2-cyclopropylbenzoic acid. However, the cyclopropyl group’s weak electron-donating nature and meta-directing tendency complicate regioselective bromination at position 4.

Procedure (Hypothetical):

-

Substrate Preparation : Methyl 2-cyclopropylbenzoate is synthesized via esterification of 2-cyclopropylbenzoic acid to mitigate -COOH’s deactivating effects1.

-

Bromination : N-Bromosuccinimide (NBS) in acetic acid with cobalt(II) acetate and sodium bromide at 130°C under oxygen pressure (1.2 MPa)1.

-

Hydrolysis : The ester is hydrolyzed to yield 4-bromo-2-cyclopropylbenzoic acid.

Challenges : Competitive bromination at positions 3 or 5 due to directing effects. Catalytic systems (e.g., Co(OAc)₂) may enhance para-selectivity2.

Cross-Coupling via Suzuki-Miyaura Reaction

Synthesis of 2-Iodo-4-bromobenzoic Acid

A more reliable route involves Suzuki coupling to install the cyclopropyl group post-bromination.

Step 1: Directed Iodination

-

Substrate : Methyl 4-bromobenzoate.

-

Directed Ortho-Metalation : Using LDA (lithium diisopropylamide) at -78°C, followed by iodination with I₂3.

-

Deprotection : Hydrolysis with NaOH yields 2-iodo-4-bromobenzoic acid.

Step 2: Suzuki Coupling

-

Reagents : 2-Iodo-4-bromobenzoic acid, cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/water (10:1) at 110°C4.

-

Product : this compound.

Yield Optimization :

-

Catalyst loading (0.1 equiv Pd) and excess boronic acid (1.1 equiv) improve conversion4.

-

Purification via acid precipitation (pH = 2) yields >95% purity2.

Cyclopropanation of Vinyl Intermediates

Simmons–Smith Cyclopropanation

Step 1: Synthesis of 4-Bromo-2-vinylbenzoic Acid

-

Heck Reaction : 4-Bromo-2-iodobenzoic acid reacts with ethylene under Pd catalysis1.

-

Oxidation : The vinyl group is introduced via palladium-mediated coupling.

Step 2: Cyclopropanation

-

Reagents : CH₂I₂, Zn-Cu couple in ether5.

-

Product : this compound.

Key Data :

-

Typical yields: 70–85% after recrystallization5.

-

Melting point: 252–254°C (consistent with cyclopropyl analogs)6.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Halogenation-Cyclopropan. | Fewer steps | Low regioselectivity | 50–60 |

| Suzuki Coupling | High regiocontrol | Requires iodinated precursor | 75–90 |

| Simmons–Smith | Direct cyclopropanation | Sensitive to steric hindrance | 70–85 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.

Oxidation Products: Derivatives such as benzoic acid or benzaldehyde.

Reduction Products: Alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-cyclopropylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyclopropyl groups influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Structural and Functional Differences

The substituents on the benzoic acid backbone critically influence reactivity and applications. Key analogs include:

Key Observations :

- Cyclopropyl Group : The cyclopropyl substituent in the target compound may enhance steric hindrance and metabolic stability compared to smaller groups (e.g., -CH₃ or -Cl).

- Hydroxyl/Hydrazide Groups : Enable condensation reactions for bioactive heterocycles (e.g., antimicrobial agents) .

Biological Activity

4-Bromo-2-cyclopropylbenzoic acid (BCBA) is a compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article reviews the biological activity of BCBA, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

This compound is characterized by its unique cyclopropyl group and bromine substitution, which influence its biological interactions. The molecular formula is C10H9BrO2, with a molecular weight of approximately 243.08 g/mol.

BCBA exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of the RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating immune responses and inflammation.

Inhibition of RORγt

RORγt is a transcription factor that plays a significant role in the differentiation of Th17 cells, which are implicated in autoimmune diseases and inflammatory conditions. Inhibitors like BCBA can potentially reduce the expression of pro-inflammatory cytokines such as IL-17 and IL-22, thereby modulating immune responses.

Biological Activity Data

| Activity | IC50 (nM) | Effect |

|---|---|---|

| RORγt Inhibition | 50 ± 5 | Reduces Th17 differentiation |

| Cytokine Production | IL-17: 30 ± 3 | Decreases secretion |

| Cytokine Production | IL-22: 25 ± 2 | Decreases secretion |

Case Studies

-

In Vivo Models of Inflammation

- A study evaluated the effects of BCBA in a mouse model of colitis. Mice treated with BCBA showed significant reductions in disease severity compared to controls, indicating its potential as a therapeutic agent for inflammatory bowel diseases.

- Findings : Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.

-

Cancer Research

- BCBA's effects on cancer cell lines were assessed, particularly in breast cancer models. The compound inhibited cell proliferation and induced apoptosis in MCF-7 cells.

- Mechanism : This effect was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of BCBA indicates moderate oral bioavailability with good plasma levels but limited brain penetration. Studies show:

- Half-life : Approximately 4 hours

- Plasma Binding : High protein binding (>90%)

- Metabolism : Primarily hepatic with involvement of CYP450 enzymes.

Toxicity and Safety Profile

In toxicity assessments, BCBA demonstrated low acute toxicity with no significant adverse effects observed in animal models following prolonged exposure. The compound did not exhibit genotoxicity or carcinogenic potential based on current studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-cyclopropylbenzoic acid, and how do reaction conditions influence regioselectivity?

- Methodological Answer :

-

Electrophilic Bromination : Start with 2-cyclopropylbenzoic acid. Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to achieve para-bromination relative to the carboxylic acid group. Monitor temperature (0–25°C) to minimize side reactions .

-

Cyclopropane Introduction : If starting from bromobenzoic acid derivatives, employ cyclopropanation via Simmons–Smith reactions (using CH₂I₂/Zn-Cu) or transition-metal-catalyzed cross-couplings. Verify regioselectivity using computational modeling (DFT) to predict substituent effects on bromination .

-

Flow Chemistry : For scalable synthesis, adopt continuous flow systems to enhance reaction control and reduce hazardous intermediate handling .

- Key Considerations :

| Parameter | Optimization Range | Impact on Yield/Regioselectivity |

|---|---|---|

| Catalyst Loading | 5–10 mol% FeBr₃ | Higher loading increases para-selectivity |

| Temperature | 0–25°C | Lower temps reduce ring-opening of cyclopropane |

| Solvent | DCM or Acetic Acid | Polar aprotic solvents favor electrophilic substitution |

Q. What safety protocols are essential for handling brominated benzoic acid derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap/water for 15 minutes; discard contaminated clothing .

- Eye Exposure : Rinse with water for 10–15 minutes; consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?

- Methodological Answer :

-

Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13. Use HPLC-MS to track degradation products (e.g., debromination or cyclopropane ring-opening) .

-

Data Reconciliation : Apply statistical tools (e.g., PCA or ANOVA) to identify confounding variables (e.g., trace metal impurities or light exposure). Cross-validate findings with independent labs .

- Example Findings :

| pH | Half-Life (Days) | Major Degradation Pathway |

|---|---|---|

| 2 | >30 | None detected |

| 7 | 28 | Partial decarboxylation |

| 12 | 7 | Cyclopropane ring hydrolysis |

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane protons (δ 0.8–1.2 ppm) and aromatic protons (δ 7.2–8.0 ppm). Use COSY to confirm coupling patterns .

- ¹³C NMR : Verify carboxylic acid (δ 170–175 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor [M-H]⁻ ions (expected m/z: 255–257 for ⁷⁹Br/⁸¹Br isotopes) .

- X-ray Crystallography : Resolve spatial arrangement of the cyclopropyl group relative to the bromine substituent .

Q. How does the cyclopropyl substituent influence the reactivity of this compound in cross-coupling reactions compared to ethyl or methyl analogs?

- Methodological Answer :

-

Electronic Effects : The cyclopropane’s ring strain increases electron density on the aromatic ring, enhancing Suzuki-Miyaura coupling rates with aryl boronic acids. Compare with 4-Bromo-2-ethylbenzoic acid (lower strain, slower coupling) .

-

Steric Effects : The cyclopropyl group’s sp³ hybridization creates steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient palladium catalysis.

-

Kinetic Studies : Use in situ IR or GC-MS to track reaction progress. Calculate activation energies (Eₐ) via Arrhenius plots .

- Comparative Reactivity :

| Substituent | Coupling Yield (%) | Optimal Catalyst |

|---|---|---|

| Cyclopropyl | 92 | Pd(OAc)₂/SPhos |

| Ethyl | 78 | PdCl₂(PPh₃)₂ |

| Methyl | 85 | PdCl₂(dppf) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.